molecular formula C5H4BrClN2 B12889331 3-Bromo-5-chloro-1-ethenyl-1H-pyrazole CAS No. 923036-01-5

3-Bromo-5-chloro-1-ethenyl-1H-pyrazole

Cat. No.: B12889331
CAS No.: 923036-01-5
M. Wt: 207.45 g/mol
InChI Key: MHDFUFFZDGOBBV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-vinyl-1H-pyrazole with a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-1-vinyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-chloro-1-vinyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: 3-Bromo-5-chloro-1-vinyl-1H-pyrazole is unique due to its vinyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other pyrazole derivatives that may lack such functional groups, thereby limiting their versatility in synthetic applications .

Properties

CAS No.

923036-01-5

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

3-bromo-5-chloro-1-ethenylpyrazole

InChI

InChI=1S/C5H4BrClN2/c1-2-9-5(7)3-4(6)8-9/h2-3H,1H2

InChI Key

MHDFUFFZDGOBBV-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=CC(=N1)Br)Cl

Origin of Product

United States

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